1-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone
Description
1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a tetramethylphenyl group
Properties
Molecular Formula |
C24H29N3O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C24H29N3O/c1-15-13-16(2)18(4)20(17(15)3)14-27-22-10-7-6-9-21(22)25-24(27)23-11-8-12-26(23)19(5)28/h6-7,9-10,13,23H,8,11-12,14H2,1-5H3 |
InChI Key |
HZKCMCCGPQPVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced to the benzodiazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,5,6-Tetramethylphenyl)ethanone: A simpler analog with similar structural features.
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene: Another related compound with a different functional group arrangement.
Uniqueness
1-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzodiazole ring and a tetramethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
